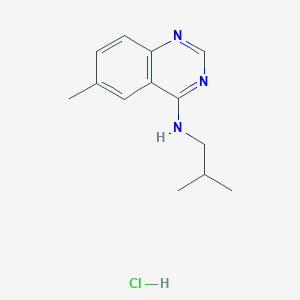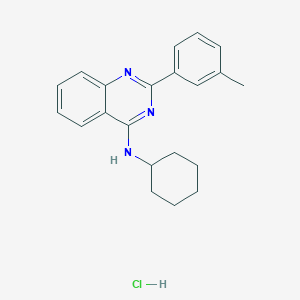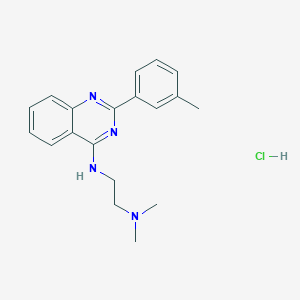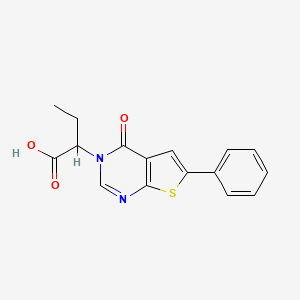![molecular formula C11H15N3S B7743220 (5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-yl)-propyl-amine](/img/structure/B7743220.png)
(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-yl)-propyl-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-yl)-propyl-amine is a heterocyclic compound that belongs to the thienopyrimidine class. This compound is characterized by a fused ring system consisting of a thiophene ring and a pyrimidine ring, with additional methyl groups at positions 5 and 6, and a propylamine group at position 4. The unique structure of this compound makes it an interesting subject for various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-yl)-propyl-amine typically involves the following steps:
Formation of the Thienopyrimidine Core: The initial step involves the formation of the thienopyrimidine core.
Introduction of Methyl Groups: The methyl groups at positions 5 and 6 can be introduced through alkylation reactions using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Propylamine Group: The final step involves the attachment of the propylamine group at position 4.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely.
化学反応の分析
Types of Reactions
(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-yl)-propyl-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or under reflux.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran (THF) under inert atmosphere.
Substitution: Various nucleophiles such as alkyl halides, acyl chlorides; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced thienopyrimidine derivatives
Substitution: Substituted thienopyrimidine derivatives with different functional groups
科学的研究の応用
(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-yl)-propyl-amine has a wide range of scientific research applications:
作用機序
The mechanism of action of (5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-yl)-propyl-amine involves its interaction with specific molecular targets and pathways:
類似化合物との比較
Similar Compounds
Thieno[3,2-d]pyrimidine derivatives: These compounds share a similar fused ring system but differ in the position and type of substituents.
Pyrido[2,3-d]pyrimidine derivatives: These compounds have a pyridine ring fused to the pyrimidine ring, offering different biological activities.
Thieno[3,4-b]pyridine derivatives: These compounds have a different ring fusion pattern, leading to unique chemical properties.
Uniqueness
(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-yl)-propyl-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
IUPAC Name |
5,6-dimethyl-N-propylthieno[2,3-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3S/c1-4-5-12-10-9-7(2)8(3)15-11(9)14-6-13-10/h6H,4-5H2,1-3H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOSYXCNPGIBHMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C2C(=C(SC2=NC=N1)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2E)-2-(1H-benzimidazol-2-yl)-3-{[4-(benzyloxy)phenyl]amino}prop-2-enenitrile](/img/structure/B7743147.png)
![3-{[2-(3-Methylphenyl)quinazolin-4-yl]amino}benzoic acid](/img/structure/B7743151.png)


![3-[(6-Ethoxycarbonyl-2-methylquinolin-4-yl)amino]benzoic acid;hydrochloride](/img/structure/B7743166.png)
![[4-[(E)-2-cyano-3-methoxy-3-oxoprop-1-enyl]-2-methoxyphenyl] pentanoate](/img/structure/B7743177.png)

![3-(2-Oxopropyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B7743194.png)
![N-propan-2-yl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine](/img/structure/B7743208.png)
![11-Methyl-n-propyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-amine](/img/structure/B7743211.png)
![2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide](/img/structure/B7743234.png)

![2-{11-Methyl-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-4-yl}propanoic acid](/img/structure/B7743237.png)
